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Compound of Interest

Compound Name: 3,4,5-Trichloronitrobenzene

Cat. No.: B033126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,4,5-Trichloronitrobenzene is a versatile chemical intermediate primarily utilized in the

synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs)

and specialized agrochemicals. Its chemical reactivity is dominated by the presence of three

chlorine atoms and a nitro group on the benzene ring, which impart unique electronic

properties that direct its transformations. While not commonly cited as a primary reagent in

specific named reactions, it serves as a critical starting material for two major classes of

reactions: Nucleophilic Aromatic Substitution (SNAr) and reduction of the nitro group, which in

turn can be precursors for other named reactions.

This document provides detailed application notes and experimental protocols for these key

transformations of 3,4,5-trichloronitrobenzene.
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Property Value Reference

CAS Number 20098-48-0 [1]

Molecular Formula C₆H₂Cl₃NO₂ [1]

Molecular Weight 226.44 g/mol [1]

Appearance
Pale-yellow crystals or yellow

crystalline solid
[1]

Melting Point 68-71 °C [2]

Boiling Point 288 °C (approx.) [2]

Density 1.807 g/cm³ [1]

Solubility

Insoluble in water. Slightly

soluble in chloroform and

methanol.

[1][2]

I. Nucleophilic Aromatic Substitution (SNAr)
Reactions
Application Notes
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of

3,4,5-trichloronitrobenzene. The electron-withdrawing nitro group, along with the chlorine

atoms, activates the aromatic ring towards attack by nucleophiles. The nitro group in the meta

position to the chlorine atoms provides moderate activation. The reaction proceeds via an

addition-elimination mechanism, involving a resonance-stabilized intermediate known as a

Meisenheimer complex.[3][4]

Common nucleophiles used in SNAr reactions with polychlorinated nitroaromatics include

amines, alkoxides, and thiolates. The regioselectivity of the substitution can be influenced by

the steric and electronic environment of the chlorine atoms. In the case of 3,4,5-
trichloronitrobenzene, substitution of the chlorine at the 4-position is often favored due to a

combination of electronic and steric factors.
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This reaction is a key step in the synthesis of various pharmaceutical precursors. For instance,

the displacement of a chlorine atom with an appropriate nucleophile can be the initial step in

building more complex molecular architectures, such as those found in selective thyroid

hormone receptor β ligands.

Experimental Protocol: General Procedure for SNAr with
an Amine
This protocol provides a general method for the reaction of 3,4,5-trichloronitrobenzene with a

primary or secondary amine.

Materials:

3,4,5-Trichloronitrobenzene

Primary or secondary amine (1.1-1.5 equivalents)

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide

(DMSO))

Base (e.g., K₂CO₃, NaH, or an excess of the amine nucleophile) (2.0-3.0 equivalents)

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Inert atmosphere setup (Nitrogen or Argon)

Heating mantle or oil bath

Standard laboratory glassware for workup and purification

Procedure:

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an

inert atmosphere, add 3,4,5-trichloronitrobenzene (1.0 equivalent).
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Addition of Reagents: Add the anhydrous polar aprotic solvent (5-10 mL per mmol of

substrate). To this solution, add the amine nucleophile (1.1-1.5 equivalents) followed by the

base (2.0-3.0 equivalents).

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The

optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room

temperature. Quench the reaction by carefully adding water.

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable

organic solvent (e.g., ethyl acetate, 3 x 20 mL).

Washing: Wash the combined organic layers with water and then with brine to remove any

remaining inorganic salts.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification: Purify the crude product by column chromatography on silica gel using an

appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Quantitative Data (Illustrative):

Entry
Nucleoph
ile

Base Solvent Temp (°C) Time (h) Yield (%)

1 Morpholine K₂CO₃ DMF 100 12 85

2
Benzylami

ne
NaH DMSO 90 8 92

3 Piperidine
Excess

Piperidine
NMP 110 16 78

Note: The data in this table is illustrative and specific yields will depend on the exact reaction

conditions and substrates used.
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Caption: SNAr Mechanism Workflow.

II. Reduction of the Nitro Group
Application Notes
The reduction of the nitro group in 3,4,5-trichloronitrobenzene to an amino group is a pivotal

transformation, yielding 3,4,5-trichloroaniline. This aniline derivative is a valuable precursor for

a wide range of subsequent reactions. For example, the resulting amino group can be acylated,

alkylated, or diazotized. Diazotization of 3,4,5-trichloroaniline, followed by a Sandmeyer or

related reaction, allows for the introduction of various functional groups such as -OH, -CN, -Br, -

I, or -F, further expanding its synthetic utility.

The synthesis of the PPARγ modulator INT131, a diarylsulfonamide, would necessitate the

reduction of a nitroaromatic precursor to the corresponding aniline for the subsequent

sulfonamide bond formation.

Several methods are available for the reduction of nitroarenes, including catalytic

hydrogenation (e.g., H₂/Pd-C), and metal-acid combinations (e.g., Fe/HCl, Sn/HCl, Zn/HCl).

The choice of reducing agent can be influenced by the presence of other functional groups in

the molecule and the desired reaction conditions.

Experimental Protocol: Reduction using Iron in Acetic
Acid
This protocol describes a common and effective method for the reduction of the nitro group of

3,4,5-trichloronitrobenzene.

Materials:

3,4,5-Trichloronitrobenzene

Iron powder (Fe) (3-5 equivalents)

Glacial acetic acid

Ethanol or Methanol
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Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Heating mantle or oil bath

Filtration apparatus (e.g., Büchner funnel)

Celite or diatomaceous earth

Standard laboratory glassware for workup and purification

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, suspend 3,4,5-trichloronitrobenzene (1.0 equivalent) in a mixture of ethanol (or

methanol) and glacial acetic acid (e.g., a 4:1 v/v mixture).

Addition of Reducing Agent: To the stirred suspension, add iron powder (3-5 equivalents)

portion-wise. The reaction is exothermic, and the addition should be controlled to maintain a

gentle reflux.

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and

maintain for 1-3 hours, or until TLC analysis indicates complete consumption of the starting

material.

Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite to

remove the iron salts. Wash the filter cake with ethanol or methanol.

Neutralization and Extraction: Concentrate the filtrate under reduced pressure. To the

residue, add water and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 30 mL).

Washing: Wash the combined organic layers with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to afford the crude 3,4,5-trichloroaniline.

Purification: The crude product can be further purified by recrystallization or column

chromatography if necessary.

Quantitative Data (Illustrative):

Entry
Reducing
System

Solvent Temp (°C) Time (h) Yield (%)

1
Fe / Acetic

Acid
Ethanol Reflux 2 95

2 SnCl₂·2H₂O Ethanol Reflux 3 90

3
H₂ (50 psi),

Pd/C
Methanol 25 4 >98

Note: The data in this table is illustrative and specific yields will depend on the exact reaction

conditions and substrates used.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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